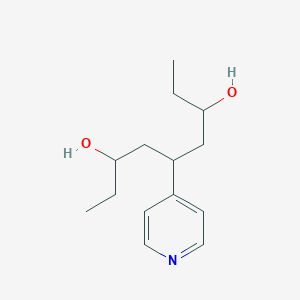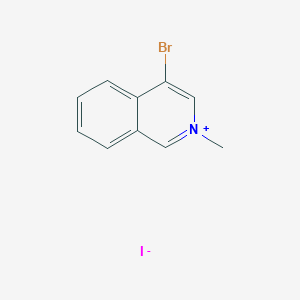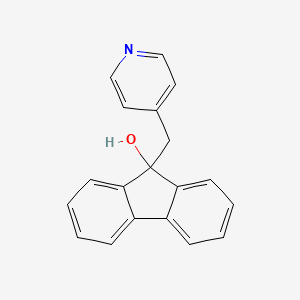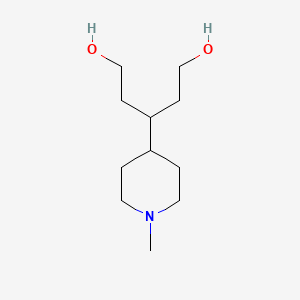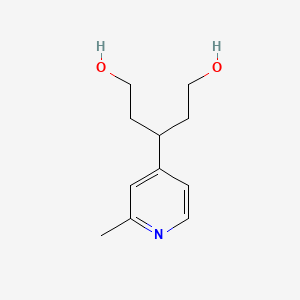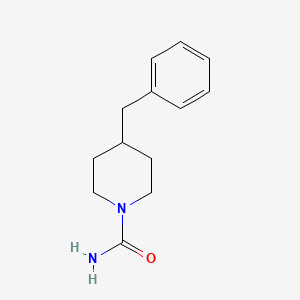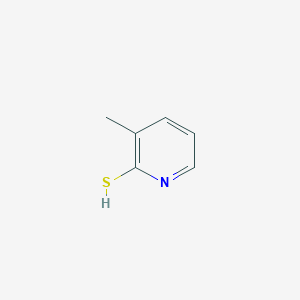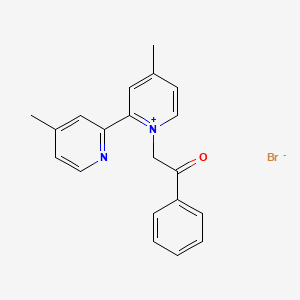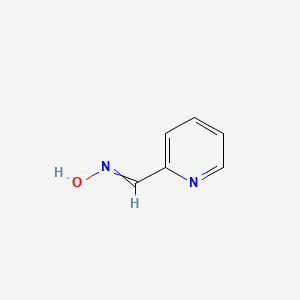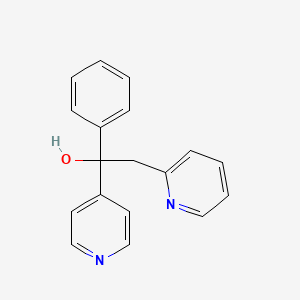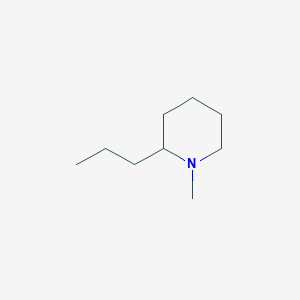
4-Acetyl-1-methyl-pyridinium oxime chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-1-methyl-pyridinium oxime chloride is a chemical compound known for its potential applications in medicinal chemistry, particularly as an antidote for organophosphate poisoning. This compound belongs to the class of oximes, which are characterized by the presence of a hydroxy-imine group. Oximes are widely recognized for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, making them valuable in the treatment of nerve agent and pesticide poisoning .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-methyl-pyridinium oxime chloride typically involves the reaction of 4-acetylpyridine with hydroxylamine hydrochloride in the presence of a base, followed by methylation with methyl iodide. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate oxime, which is then methylated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control
Purification: Crystallization or recrystallization to obtain high-purity product
Quality control: Analytical techniques such as HPLC or NMR to verify the compound’s purity and structure.
化学反応の分析
Types of Reactions
4-Acetyl-1-methyl-pyridinium oxime chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can convert the oxime group to an amine
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Sodium borohydride or catalytic hydrogenation
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: N-oxide derivatives
Reduction: Amino derivatives
Substitution: Various substituted pyridinium compounds.
科学的研究の応用
4-Acetyl-1-methyl-pyridinium oxime chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds
Biology: Studied for its potential to reactivate acetylcholinesterase, making it valuable in research on nerve agent antidotes
Medicine: Investigated for its therapeutic potential in treating organophosphate poisoning
Industry: Utilized in the development of pesticides and other agrochemicals
作用機序
The primary mechanism of action of 4-Acetyl-1-methyl-pyridinium oxime chloride involves the reactivation of acetylcholinesterase. This enzyme is inhibited by organophosphates, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. The oxime group in the compound binds to the phosphorylated enzyme, facilitating the removal of the phosphate group and restoring the enzyme’s activity .
類似化合物との比較
Similar Compounds
Pralidoxime (2-PAM): A widely used oxime for treating organophosphate poisoning
Obidoxime: Another oxime with similar reactivating properties
HI-6: Known for its broad-spectrum reactivation of acetylcholinesterase
Uniqueness
4-Acetyl-1-methyl-pyridinium oxime chloride is unique due to its specific structural features, which may offer advantages in terms of stability, reactivity, and ease of synthesis compared to other oximes .
特性
IUPAC Name |
N-[1-(1-methylpyridin-1-ium-4-yl)ethyl]formamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-8(10-7-12)9-3-5-11(2)6-4-9;/h3-8H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXCMLPSDYYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=[N+](C=C1)C)NC=O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

